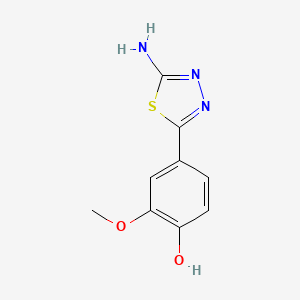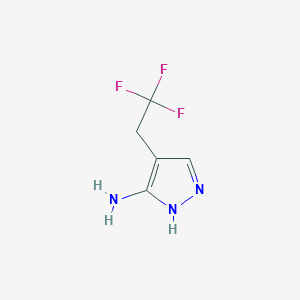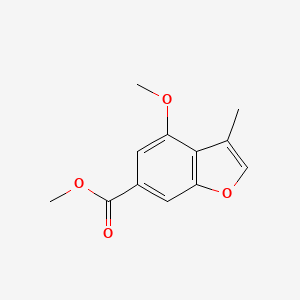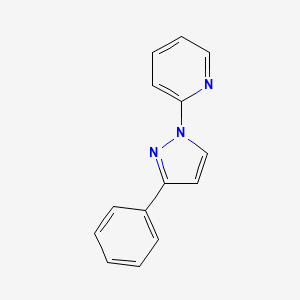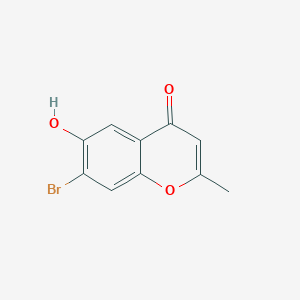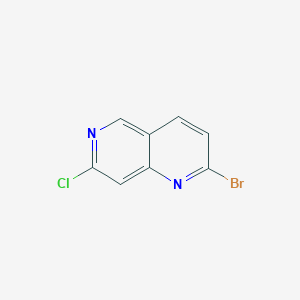
2-Bromo-7-chloro-1,6-naphthyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-7-chloro-1,6-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of bromine and chlorine atoms attached to the naphthyridine core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-7-chloro-1,6-naphthyridine typically involves the halogenation of 1,6-naphthyridine. One common method is the bromination of 7-chloro-1,6-naphthyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-7-chloro-1,6-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form naphthyridine N-oxides or reduction to form dihydronaphthyridines.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki or Heck coupling to form biaryl or aryl-alkene derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium amide, thiourea, or alkoxide salts in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, base (e.g., potassium carbonate), and arylboronic acids or alkenes.
Major Products Formed
Substitution Reactions: Formation of substituted naphthyridines with various functional groups.
Oxidation Reactions: Formation of naphthyridine N-oxides.
Reduction Reactions: Formation of dihydronaphthyridines.
Coupling Reactions: Formation of biaryl or aryl-alkene derivatives.
Aplicaciones Científicas De Investigación
2-Bromo-7-chloro-1,6-naphthyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmacologically active compounds, including anticancer, anti-HIV, and antimicrobial agents.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Agricultural Chemistry: The compound is explored for its potential use as a pesticide or herbicide.
Mecanismo De Acción
The mechanism of action of 2-Bromo-7-chloro-1,6-naphthyridine depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The presence of bromine and chlorine atoms can enhance its binding affinity and specificity towards molecular targets . The compound can also participate in redox reactions, influencing cellular oxidative stress and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
7-Bromo-2-chloro-1,6-naphthyridine: Similar structure but different substitution pattern.
6-Bromo-2-chloro-1,8-naphthyridine: Different position of nitrogen atoms in the naphthyridine ring.
1,5-Naphthyridine Derivatives: Different isomeric form with varied biological activities.
Uniqueness
2-Bromo-7-chloro-1,6-naphthyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and chlorine atoms allows for versatile chemical modifications and enhances its potential as a pharmacophore in drug design .
Propiedades
Fórmula molecular |
C8H4BrClN2 |
|---|---|
Peso molecular |
243.49 g/mol |
Nombre IUPAC |
2-bromo-7-chloro-1,6-naphthyridine |
InChI |
InChI=1S/C8H4BrClN2/c9-7-2-1-5-4-11-8(10)3-6(5)12-7/h1-4H |
Clave InChI |
JGMOYKZXNQSMFW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC2=CC(=NC=C21)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Benzyl-8-chloro-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B13922178.png)
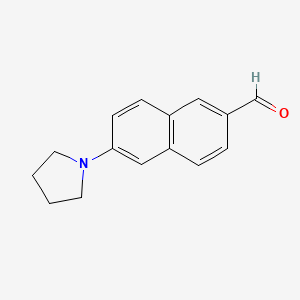
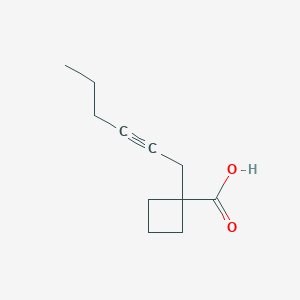
![3-[5-[(E)-(7-hydroxy-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrol-3-yl]propanoic acid](/img/structure/B13922204.png)
![Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B13922210.png)
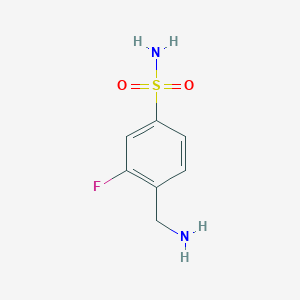


![[(2R)-2-[(4-bromophenyl)sulfonylamino]-3-phenylpropyl] (2S)-2-benzamido-3-phenylpropanoate](/img/structure/B13922224.png)
